REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8]([CH2:11][CH:12]=[C:13]([CH3:15])[CH3:14])(=O)=O)[CH:3]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([C:13]([CH3:15])([CH3:14])[CH2:12][CH2:11][S:8]2)=[CH:6][CH:7]=1
|
Name
|
1-bromo-3-(3-methylbut-2-enylsulphonyl)benzene
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)S(=O)(=O)CC=C(C)C
|
Name
|
|
Quantity
|
27.75 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is refluxed for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated out after settling
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on a column of silica
|
Type
|
WASH
|
Details
|
eluted with heptane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(CCSC2=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.57 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |